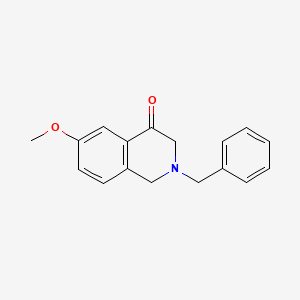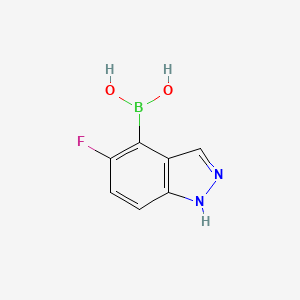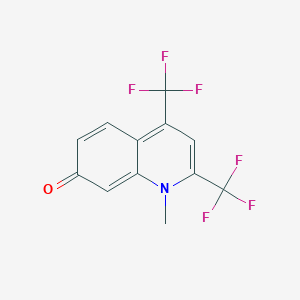
1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a quinoline derivative.
Functionalization: Introduction of trifluoromethyl groups at the 2 and 4 positions using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.
Methylation: Methylation at the 1 position can be achieved using methyl iodide (CH₃I) and a strong base.
Cyclization: Formation of the quinolin-7(1H)-one core structure through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the quinolinone ring to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic or nucleophilic substitution reactions at the trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation Products: Quinolinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,4-Dimethylquinoline: Lacks the trifluoromethyl groups.
1-Methylquinolin-7(1H)-one: Lacks the trifluoromethyl groups.
Uniqueness
1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
CAS No. |
91915-73-0 |
|---|---|
Molecular Formula |
C12H7F6NO |
Molecular Weight |
295.18 g/mol |
IUPAC Name |
1-methyl-2,4-bis(trifluoromethyl)quinolin-7-one |
InChI |
InChI=1S/C12H7F6NO/c1-19-9-4-6(20)2-3-7(9)8(11(13,14)15)5-10(19)12(16,17)18/h2-5H,1H3 |
InChI Key |
YPVYJCOHTMTYDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=O)C=CC2=C(C=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


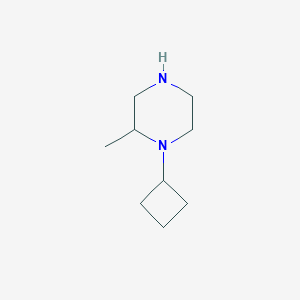

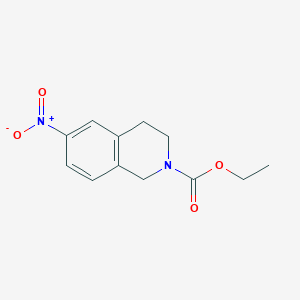
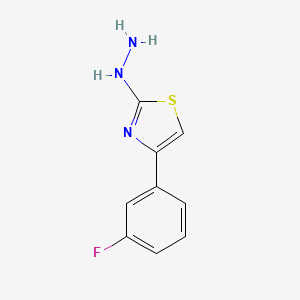
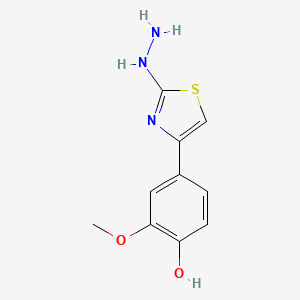
![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)
![4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766580.png)


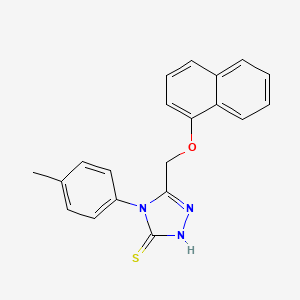
![tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11766592.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
